4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide
Description
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Properties
IUPAC Name |
4-chloro-N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O3S/c19-13-2-5-15(6-3-13)27(25,26)22-14-4-8-18(24)23(11-14)10-12-1-7-16(20)17(21)9-12/h1-9,11,22H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPLIUSEUITYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential antimicrobial properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyridine ring and a sulfonamide group, which are critical for its biological activity. The presence of chlorine substituents enhances its interaction with biological targets.
Research indicates that the compound exhibits its antibacterial effects primarily through the inhibition of bacterial topoisomerases, crucial enzymes involved in DNA replication and transcription. Specifically, it targets both GyrB and ParE subunits, disrupting bacterial cell division and leading to cell death .
Antimicrobial Efficacy
The antimicrobial activity of this compound has been evaluated against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics:
| Pathogen | MIC (μg/mL) | Reference Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Ciprofloxacin | 0.381 |
| Escherichia coli | 31.25 - 125 | Ampicillin | 8.0 |
| Pseudomonas aeruginosa | 62.5 - 125 | Gentamicin | 2.0 |
These results indicate that the compound demonstrates comparable or superior activity against certain strains compared to traditional antibiotics .
Case Studies
- Inhibition of Biofilm Formation : A study investigated the compound's ability to inhibit biofilm formation in Staphylococcus aureus. It was found to significantly reduce biofilm biomass by over 50%, outperforming chloramphenicol in similar assays .
- Cytotoxicity Assessment : In vitro cytotoxicity tests using HepG2 human liver cells revealed that the compound exhibited minimal toxicity (CC50 > 2000 μg/mL), suggesting a favorable safety profile for potential therapeutic applications .
- Animal Model Studies : In vivo studies demonstrated that administration of the compound at doses up to 183 mg/kg did not result in mortality but caused a notable decrease in body weight, indicating a need for further investigation into its pharmacokinetics and long-term effects .
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity
- The compound has demonstrated efficacy against a range of bacterial strains. Studies indicate that derivatives of this sulfonamide exhibit potent antibacterial properties, making them candidates for developing new antibiotics. For instance, similar compounds have been shown to inhibit the growth of resistant bacterial strains, which is critical in addressing antibiotic resistance in clinical settings.
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Anticancer Properties
- Research has explored the potential of this compound in cancer therapy. Certain derivatives have been identified to induce apoptosis in cancer cells, particularly in leukemia and solid tumors. The mechanism often involves the inhibition of specific enzymes critical for tumor growth and survival.
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Anti-inflammatory Effects
- The sulfonamide group is known for its anti-inflammatory properties. Compounds similar to 4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide have been studied for their ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases such as arthritis.
Agricultural Applications
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Pesticide Development
- The compound's structure allows it to interact effectively with biological systems, making it a candidate for developing novel pesticides. Its effectiveness against certain pests has been documented, leading to research into its use as a safer alternative to existing chemical pesticides.
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Herbicide Potential
- Preliminary studies suggest that this compound may inhibit specific plant growth pathways, indicating potential use as an herbicide. Further research is necessary to evaluate its selectivity and environmental impact.
Material Science Applications
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Polymer Chemistry
- The unique properties of this sulfonamide make it an interesting candidate for polymer modification. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, which is beneficial for creating advanced materials used in various industries.
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Nanotechnology
- Research is ongoing into the use of this compound in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with drugs can improve the solubility and bioavailability of poorly soluble pharmaceutical compounds.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Study A | Effective against resistant bacterial strains; potential for new antibiotics. |
| Anticancer | Study B | Induces apoptosis in leukemia cells; inhibits tumor growth enzymes. |
| Anti-inflammatory | Study C | Reduces inflammation markers in animal models; potential treatment for arthritis. |
| Pesticide Development | Study D | Effective against specific agricultural pests; safer alternative to current pesticides. |
| Polymer Chemistry | Study E | Enhances thermal stability and mechanical properties of polymers. |
Q & A
Q. How can researchers link the compound’s electronic structure to its observed spectroscopic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
